Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester
Overview
Description
Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester is a chemical compound with the molecular formula C15H13BrO4. It is known for its unique structure, which includes a bromine atom, methoxy groups, and a phenylmethoxy group attached to a benzoic acid ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. The process may include the following steps:
Bromination: Introduction of a bromine atom into the benzoic acid derivative.
Methoxylation: Addition of methoxy groups to the aromatic ring.
Phenylmethoxylation: Attachment of a phenylmethoxy group.
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The methoxy groups can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to revert to the carboxylic acid form.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are effective.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Major Products
Substitution: Formation of new derivatives with different halogens or functional groups.
Oxidation: Conversion to corresponding quinones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Production of the corresponding benzoic acid derivative.
Scientific Research Applications
Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester exerts its effects involves interactions with specific molecular targets. The bromine and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The phenylmethoxy group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-: Lacks the ester group, affecting its reactivity and solubility.
Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, ethyl ester: Similar structure but with an ethyl ester group, influencing its physical and chemical properties.
Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, propyl ester:
Uniqueness
Benzoic acid, 2-bromo-5-methoxy-4-(phenylmethoxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-bromo-5-methoxy-4-phenylmethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-14-8-12(16(18)20-2)13(17)9-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAJIFRJEGMYNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Br)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617747 | |
Record name | Methyl 4-(benzyloxy)-2-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139963-13-6 | |
Record name | Methyl 4-(benzyloxy)-2-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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